molecular formula C21H31N3O7S B3948256 N-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid

N-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid

Cat. No.: B3948256
M. Wt: 469.6 g/mol
InChI Key: NZJBAAZRTSWAMI-UHFFFAOYSA-N
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Description

N-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid is a complex organic compound with a molecular formula of C21H31N3O7S. This compound is notable for its unique structure, which includes a piperazine ring substituted with a 4-methylcyclohexyl group and a sulfonylphenyl group, along with an acetamide moiety. The oxalic acid component is often present as a counterion, contributing to the compound’s overall stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 4-methylcyclohexyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonylphenyl group. Finally, the acetamide moiety is added through an acylation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction temperatures and pressures can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles such as halides or alkoxides can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, alkoxides, and other nucleophiles under basic or neutral conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

N-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials, including polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide involves its interaction with specific molecular targets, such as G-protein coupled receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide stands out due to its complex structure, which combines multiple functional groups, allowing for diverse chemical reactivity and a wide range of applications. Its ability to interact with various molecular targets makes it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

N-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S.C2H2O4/c1-15-3-7-18(8-4-15)21-11-13-22(14-12-21)26(24,25)19-9-5-17(6-10-19)20-16(2)23;3-1(4)2(5)6/h5-6,9-10,15,18H,3-4,7-8,11-14H2,1-2H3,(H,20,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJBAAZRTSWAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid
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N-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid
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N-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid
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N-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid
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N-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid
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N-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid

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